molecular formula C8H8ClF3N2 B1353885 4-(Trifluoromethyl)benzamidine hydrochloride CAS No. 38980-96-0

4-(Trifluoromethyl)benzamidine hydrochloride

Cat. No.: B1353885
CAS No.: 38980-96-0
M. Wt: 224.61 g/mol
InChI Key: DKIFMADLURULQV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(Trifluoromethyl)benzamidine hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as trypsin and thrombin, forming stable complexes that inhibit their activity. The compound binds to the active site of these enzymes, preventing substrate access and subsequent catalysis. This interaction is crucial for studying enzyme kinetics and developing therapeutic agents targeting protease-related diseases .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of proteases involved in cell signaling, leading to altered signal transduction and gene expression patterns. Additionally, it affects cellular metabolism by interfering with proteolytic processes essential for protein turnover and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of serine proteases, binding to the active site and blocking substrate access. This inhibition results in decreased proteolytic activity and subsequent changes in cellular processes. The compound’s ability to inhibit enzyme activity is attributed to its structural similarity to the natural substrate, allowing it to fit into the enzyme’s active site and form stable complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to high temperatures or extreme pH conditions can lead to degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound’s inhibitory effects on proteases persist over time, contributing to sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits protease activity without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating a saturation point for enzyme inhibition. These findings highlight the importance of optimizing dosage to achieve desired therapeutic outcomes while minimizing toxicity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzamidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzamidines, oximes, and amine derivatives .

Comparison with Similar Compounds

Comparison: 4-(Trifluoromethyl)benzamidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets compared to its analogs .

Properties

IUPAC Name

4-(trifluoromethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-3-1-5(2-4-6)7(12)13;/h1-4H,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIFMADLURULQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90501657
Record name 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38980-96-0
Record name 4-(Trifluoromethyl)benzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90501657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethyl)benzamidine Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(trifluoromethyl)benzamidine hydrochloride interact with perovskite materials in solar cells, and what are the resulting benefits?

A1: this compound (TFPhFACl) interacts with perovskite materials in two main ways []:

    Q2: What are the implications of using this compound on the stability of perovskite solar cells?

    A2: The research indicates that the use of TFPhFACl as a 2D capping layer on top of the 3D perovskite layer contributes to enhanced stability in perovskite solar cells []. Devices incorporating TFPhFACl showed no efficiency decrease after 1500 hours of storage in an air environment. This suggests that TFPhFACl contributes to improved long-term stability, a crucial factor for the real-world application of perovskite solar cell technology.

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